

# Performance comparison of AKD with traditional rosin-alum sizing agents.

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## A Comparative Guide to AKD and Rosin-Alum Sizing Agents in Papermaking

In the realm of papermaking, achieving desired levels of water resistance is paramount for a vast array of products, from high-quality printing papers to durable packaging materials. This resistance is imparted through a process known as sizing, and for decades, the industry has relied on two primary types of internal sizing agents: the traditional rosin-alum systems and the more modern **Alkyl Ketene Dimer** (AKD). This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers and scientists in understanding the distinct advantages and characteristics of each system.

Historically, rosin, a natural resin derived from pine trees, has been the workhorse of the paper industry.<sup>[1][2]</sup> Used in conjunction with aluminum sulfate (alum), it operates under acidic conditions to create a hydrophobic character on cellulose fibers through electrostatic attraction.<sup>[1][2]</sup> In contrast, AKD is a synthetic sizing agent that functions in neutral to alkaline conditions.<sup>[1][2]</sup> Its mechanism involves a chemical reaction with the hydroxyl groups of cellulose, forming a stable covalent bond that results in a highly hydrophobic and durable surface.<sup>[1][2]</sup> This fundamental difference in their chemical nature and application environment leads to significant variations in their performance, impact on paper properties, and operational efficiencies.

## Quantitative Performance Comparison

The selection of a sizing agent is a critical decision that influences not only the water resistance but also the mechanical and optical properties of the final paper product, as well as the efficiency and environmental impact of the manufacturing process. The following table summarizes key performance indicators for AKD and traditional rosin-alum sizing, drawing from experimental studies. It is important to note that a direct, comprehensive side-by-side comparison on a single pulp type across all metrics is not readily available in published literature. The data presented here is synthesized from various sources, including a notable study that compared AKD sizing on Nordic bleached softwood kraft (NBSK) pulp with rosin sizing on chemi-thermomechanical pulp (CTMP).[3] While this provides valuable insight, the different pulp furnishes should be considered when interpreting the absolute values.

Performance Metric	Alkyl Ketene Dimer (AKD) Sizing	Traditional Rosin-Alum Sizing	Key Observations
Operating pH	Neutral to Alkaline (pH 7.0 - 9.0)[1]	Acidic (pH 4.0 - 6.0)[2]	AKD's compatibility with alkaline fillers like calcium carbonate is a significant advantage in modern papermaking.[1] Acidic conditions from rosin-alum can lead to equipment corrosion and paper degradation over time. [1][4]
Water Resistance (Cobb <sub>60</sub> Value in g/m <sup>2</sup> )	Lower values, indicating better water resistance (e.g., ~25-35 g/m <sup>2</sup> on NBSK pulp)[3]	Higher values, indicating less water resistance (e.g., ~40-60 g/m <sup>2</sup> on CTMP)[3]	AKD generally provides superior and more durable water resistance due to the formation of a stable covalent bond with cellulose.[1]
Surface Wettability (Contact Angle)	Higher contact angles (e.g., >100°)[3]	Lower contact angles	A higher contact angle signifies greater hydrophobicity of the paper surface.
Paper Strength	Generally, no significant negative impact on dry strength properties.[3]	Can decrease dry strength properties by interfering with inter-fiber hydrogen bonding.[3]	The effect on strength can be pulp-dependent, but AKD is often considered to have a more benign impact.[3]

Paper Permanence and Aging	Excellent long-term aging stability; produces more permanent paper.[5]	Acidic nature contributes to the degradation and yellowing of paper over time.[4][6]	The neutral/alkaline process of AKD sizing is crucial for archival-quality papers.[5]
Brightness and Optical Properties	Does not adversely affect brightness and whiteness.[5]	Can negatively impact brightness, and the acidic conditions can lead to color reversion over time.[4][5]	AKD is preferred for high-quality printing and writing papers where brightness is a key parameter.[1]
Cost-Effectiveness	Higher initial cost but often more cost-effective in the long run due to lower dosage requirements and reduced machine wear.[1][2]	Lower initial cost but may require more additives and can lead to higher operational costs due to corrosion.[1][2]	The overall economic benefit of AKD is realized through improved efficiency and longevity of equipment.[1]
Environmental Impact	More environmentally friendly due to neutral pH operation, leading to less chemical waste. AKD is also biodegradable.[1][2]	The acidic effluent poses greater environmental challenges for wastewater management.[1]	The move towards more sustainable papermaking practices favors the use of AKD.[1]

## Experimental Protocols

To ensure accurate and reproducible evaluation of sizing agent performance, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in the comparison.

### Cobb Test (Water Absorptiveness)

The Cobb test determines the amount of water absorbed by a paper or paperboard surface in a specified time.

- **Sample Preparation:** Cut a circular test specimen with an area of 100 cm<sup>2</sup>.
- **Apparatus:** A Cobb sizing tester, consisting of a cylindrical ring and a base plate with a clamping mechanism.
- **Procedure:** a. Weigh the dry specimen to the nearest 0.01 g. b. Place the specimen on the base plate and clamp the cylindrical ring firmly on top. c. Pour 100 mL of water into the cylinder and start a stopwatch simultaneously. The standard test duration is 60 seconds (Cobb<sub>60</sub>). d. After the specified time, pour the water out of the cylinder and quickly unclamp the specimen. e. Place the specimen on a standardized blotting paper with the wet side up and cover it with another blotting paper. f. Use a hand roller of a specified weight to remove the excess water by rolling it once forward and once backward. g. Immediately weigh the wet specimen.
- **Calculation:** The Cobb value is calculated as the weight of water absorbed (wet weight - dry weight) in grams per square meter (g/m<sup>2</sup>).

## Hercules Size Test (HST)

The HST measures the time required for a colored aqueous solution to penetrate through a paper sheet, detected by a change in reflectance.

- **Apparatus:** A Hercules Sizing Tester, which includes a sample holder, a reservoir for the test liquid (typically a green ink), and a photoelectric cell to measure the reflectance of the paper's opposite side.
- **Sample Preparation:** Cut the paper sample to the dimensions required by the specific instrument.
- **Procedure:** a. Calibrate the instrument to 100% reflectance with a standard white tile. b. Place the paper specimen in the sample holder. c. Start the test, which applies the test ink to one side of the paper. d. The instrument continuously measures the reflectance of the other side of the paper. e. The test automatically stops when the reflectance drops to a predetermined percentage of its initial value (e.g., 80%).
- **Result:** The result is reported as the time in seconds required to reach the endpoint. A longer time indicates a higher degree of sizing.

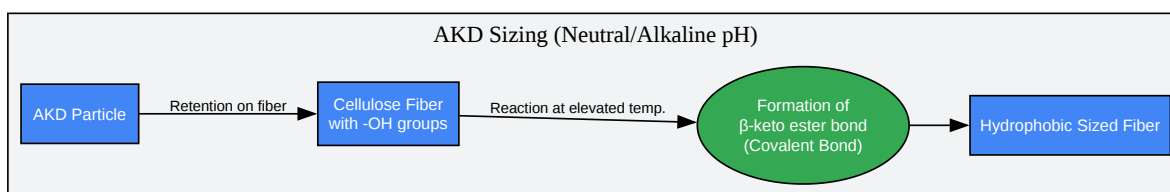
## Contact Angle Measurement

This test measures the angle at which a liquid droplet meets a solid surface, providing an indication of the surface's wettability.

- **Apparatus:** A goniometer or a contact angle measuring system, equipped with a camera and software for image analysis.
- **Sample Preparation:** Place a flat, smooth paper sample on the instrument's stage.
- **Procedure:** a. A small, precise droplet of a test liquid (typically deionized water) is dispensed onto the paper surface from a syringe. b. The camera captures a high-resolution image of the droplet profile at the moment of contact. c. The software analyzes the image and calculates the angle formed between the tangent of the droplet and the paper surface at the three-phase boundary.
- **Result:** The contact angle is reported in degrees ( $^{\circ}$ ). A higher contact angle (typically  $>90^{\circ}$ ) indicates a more hydrophobic and well-sized surface.

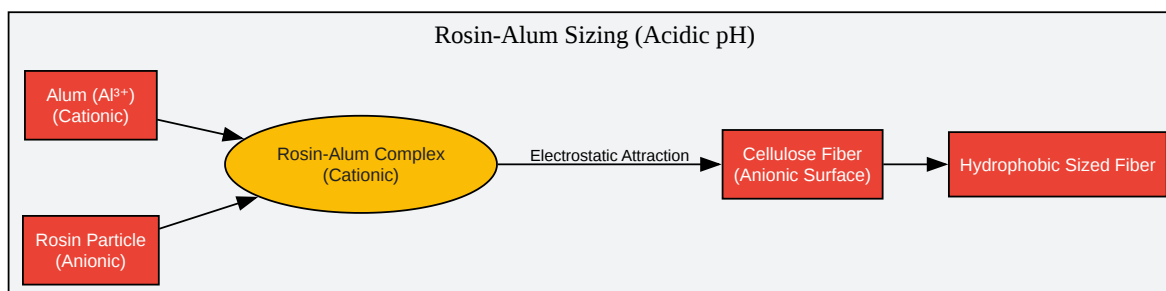
## Sizing Mechanisms

The fundamental difference in how AKD and rosin-alum interact with cellulose fibers is key to understanding their performance characteristics. The following diagrams illustrate these distinct mechanisms.



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Caption: AKD sizing mechanism involving a covalent bond with cellulose.



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Caption: Rosin-alum sizing based on electrostatic attraction.

## Conclusion

The choice between **Alkyl Ketene Dimer (AKD)** and traditional rosin-alum sizing agents represents a pivotal decision in the papermaking process, with far-reaching implications for product quality, operational efficiency, and environmental stewardship. While rosin-alum has a long-standing history and is effective for certain paper grades, its requirement for acidic conditions presents notable drawbacks, including equipment corrosion and reduced paper permanence.[1]

AKD has emerged as a superior alternative for a wide range of applications, particularly for high-quality, long-lasting papers.[1] Its ability to perform under neutral to alkaline conditions not only mitigates the issues associated with acidic papermaking but also allows for the use of modern, cost-effective fillers like calcium carbonate.[1] The formation of a stable covalent bond with cellulose fibers provides a more durable and efficient hydrophobic barrier, as evidenced by lower Cobb values and higher contact angles.[1][3] Although the initial cost of AKD may be higher, its lower dosage requirements, positive impact on machine runnability, and environmental benefits often make it the more cost-effective and sustainable choice in the long run.[1][2] For manufacturers aiming to produce high-performance, permanent, and bright papers while optimizing their processes and minimizing their environmental footprint, AKD sizing presents a compelling and technologically advanced solution.[1]

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